tert-Butyl 4-((3-bromo-2-fluorophenoxy)methyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-((3-bromo-2-fluorophenoxy)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester group and a phenoxy group that is further substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((3-bromo-2-fluorophenoxy)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents to facilitate the coupling of the phenoxy group with the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((3-bromo-2-fluorophenoxy)methyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The piperidine ring and the phenoxy group can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxy derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced piperidine derivatives.
Scientific Research Applications
tert-Butyl 4-((3-bromo-2-fluorophenoxy)methyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural complexity.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which tert-Butyl 4-((3-bromo-2-fluorophenoxy)methyl)piperidine-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-bromo-4-formylpiperidine-1-carboxylate
- tert-Butyl 4-((4-bromophenyl)piperidine-1-carboxylate
- tert-Butyl 4-fluoro-3-oxopiperidine-1-carboxylate
Uniqueness
tert-Butyl 4-((3-bromo-2-fluorophenoxy)methyl)piperidine-1-carboxylate is unique due to the specific substitution pattern on the phenoxy group, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity and interactions in various applications, making it a valuable compound for targeted research and development efforts.
Properties
IUPAC Name |
tert-butyl 4-[(3-bromo-2-fluorophenoxy)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrFNO3/c1-17(2,3)23-16(21)20-9-7-12(8-10-20)11-22-14-6-4-5-13(18)15(14)19/h4-6,12H,7-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRNIBKOMRWCTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C(=CC=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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